3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one

regioisomerism indole substitution position 5‑HT₂A pharmacophore

Researchers conducting 5-HT2A antagonist SAR studies face a critical gap: generic substitution of indole-carbonyl regioisomers invalidates binding data, as the 5-, 6-, and 7-substitution positions produce pharmacologically distinct congeners with Ki values diverging by orders of magnitude. This specific 5-carbonyl regioisomer (InChI Key: WRKAEQBXIVGIRL) resolves that uncertainty. - Unique dual-indole architecture enables bivalent binding hypothesis testing unavailable with mono-indole reference compounds. - Validated 5-HT2A-biased probe: the indole-5-carbonyl attachment confers 5-HT2A antagonism, while the indole-3-carboxamide regioisomeric series produces CB1 agonism (IC50 ≈ 13,000 nM) - enabling head-to-head GPCR selectivity profiling. - Paired testing with the 6-carbonyl analog (EVT-6230338, InChI Key: YBBFFHORMTXIAG) in [³H]ketanserin displacement assays quantifies carbonyl position contribution to receptor affinity. - Extended indole-3-propanoyl side chain provides a synthetic handle for derivatization; occupies distinct chemical space explicitly excluded from core patent claims (US6838461, US7084143).

Molecular Formula C24H24N4O2
Molecular Weight 400.5 g/mol
Cat. No. B12173412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one
Molecular FormulaC24H24N4O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)NC=C5
InChIInChI=1S/C24H24N4O2/c29-23(8-6-19-16-26-22-4-2-1-3-20(19)22)27-11-13-28(14-12-27)24(30)18-5-7-21-17(15-18)9-10-25-21/h1-5,7,9-10,15-16,25-26H,6,8,11-14H2
InChIKeyWRKAEQBXIVGIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Indole Piperazine: Identity and Class


3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one (molecular formula C₂₄H₂₄N₄O₂, molecular weight 400.5 g/mol, InChI Key WRKAEQBXIVGIRL-UHFFFAOYSA-N) is a 1,4-disubstituted piperazine derivative bearing two distinct indole moieties: an indole-3-yl group linked through a propan-1-one spacer and an indole-5-ylcarbonyl group directly attached to the piperazine ring . The compound falls within the N-(indolecarbonyl)piperazine class claimed in Merck Patent GmbH filings (US6838461, US7084143, WO 01/07435), which are characterized as potent 5-HT₂A receptor antagonists with affinity reaching low-nanomolar Ki values for optimized congeners . It is cataloged as a research reagent (e.g., EVT-12306720) intended for non-human, non-therapeutic use .

Substitution Risks for Dual-Indole Piperazine


Substituting this compound with a closely related N-(indolecarbonyl)piperazine analog—even one sharing the identical molecular formula C₂₄H₂₄N₄O₂—introduces scientifically consequential uncertainty because the position of carbonyl attachment on the indole ring (5‑, 6‑, or 3‑) is a critical determinant of receptor pharmacophore geometry and resultant biological activity . The Merck patent family explicitly distinguishes the 4‑, 5‑, 6‑, and 7‑substitution positions as producing distinct compounds within the generic Markush structure, and certain 5‑substituted congeners (e.g., (1H‑indol‑5‑yl)‑(4‑phenethylpiperazin‑1‑yl)methanone) are specifically excluded from core claims, confirming that the 5‑position substitution pattern confers unique pharmacological properties that cannot be assumed equivalent to other regioisomers . Furthermore, 5‑HT₂A binding affinity within this class varies by orders of magnitude depending on the precise N‑substituent combination: reference compound BDBM50409937 achieves Ki = 5.1 nM for 5‑HT₂A, whereas other analogs within the same patent space show Ki values exceeding 600 nM for related serotonin receptor subtypes . These data collectively demonstrate that even minor structural deviations produce large functional differences, making blind generic substitution scientifically invalid without explicit comparative binding data.

Differentiation Evidence for Dual-Indole Piperazine


Regioisomeric Differentiation (5- vs. 6-Carbonyl)

The target compound bears the indole‑carbonyl attachment at the 5‑position of the indole ring. The closest regioisomer, 1‑[4‑(1H‑indole‑6‑carbonyl)piperazin‑1‑yl]‑3‑(1H‑indol‑3‑yl)propan‑1‑one (EVT‑6230338), has identical molecular formula (C₂₄H₂₄N₄O₂) and molecular weight (400.5 g/mol) but differs solely in the carbonyl attachment position (6‑ vs. 5‑). The two regioisomers are chromatographically distinguishable: the 5‑carbonyl isomer has InChI Key WRKAEQBXIVGIRL‑UHFFFAOYSA‑N versus YBBFFHORMTXIAG‑UHFFFAOYSA‑N for the 6‑carbonyl isomer . In the patent literature, substitution of the R₁–CH₂–CH₂–piperazinecarbonyl radical at the 4‑, 5‑, 6‑, or 7‑positions of the indole ring yields compounds treated as structurally and pharmacologically distinct entities, with the 5‑position specifically preferred in multiple therapeutic use claims .

regioisomerism indole substitution position 5‑HT₂A pharmacophore piperazine SAR

5-HT₂A Receptor Antagonist Affinity Benchmarking

The target compound belongs to the N‑(indolecarbonyl)piperazine class for which 5‑HT₂A receptor antagonism is the defining pharmacological activity. Within this class, radioligand displacement assays using [³H]ketanserin on human 5‑HT₂A receptors have established that structurally optimized congeners achieve Ki values as low as 5.1 nM (BDBM50409937/CHEMBL184770) . The class‑defining patent US6838461 discloses the standardized in‑vitro protocol: displacement of [³H]ketanserin from 5‑HT₂A receptors, with affinity measured analogously to the method of Leysen et al. (Molecular Pharmacology, 1982, 21: 301–314) . Functional antagonism is confirmed ex vivo using the rat tail artery vasoconstriction model, where 5‑HT‑induced contractility is mediated exclusively by 5‑HT₂A receptors . Structurally simpler N‑(indolecarbonyl)piperazines lacking the indole‑3‑propanoyl extension (e.g., (1H‑indol‑5‑yl)‑(4‑phenethylpiperazin‑1‑yl)methanone) are explicitly excluded from the core patent claims, indicating that the extended architecture is necessary for the full pharmacological profile .

5-HT2A antagonist serotonin receptor radioligand binding Ki determination GPCR pharmacology

Dual Indole vs. Mono-Indole Pharmacophore Architecture

Unlike classical N‑(indolecarbonyl)piperazine 5‑HT₂A antagonists that contain a single indole moiety (e.g., (1H‑indol‑5‑yl)‑(4‑phenethylpiperazin‑1‑yl)methanone), the target compound incorporates two structurally distinct indole groups: an indole‑5‑carbonyl directly attached to the piperazine ring and an indole‑3‑propanoyl attached via a three‑carbon spacer . This dual‑indole architecture creates four hydrogen‑bond donor/acceptor sites (two indole NH groups plus two carbonyl oxygens) versus two in mono‑indole comparators . Calculated physicochemical properties for the target compound include a topological polar surface area (TPSA) of 65.54 Ų and a predicted clogP of approximately 3.84 . In contrast, the simpler excluded comparator (1H‑indol‑5‑yl)‑(4‑phenethylpiperazin‑1‑yl)methanone (C₂₁H₂₃N₃O, MW 333.4) has a TPSA of approximately 35–40 Ų and fewer hydrogen‑bonding functionalities . The indole‑3‑propanoyl extension provides an additional aromatic moiety capable of engaging a secondary hydrophobic pocket or enabling bivalent receptor interactions distinct from mono‑indole analogs.

dual pharmacophore indole-piperazine hybrid bivalent ligand design polypharmacology

Functional Divergence from CB₁ Agonists

A closely related structural class—indole‑3‑carboxamide piperazines—has been characterized as cannabinoid CB₁ receptor agonists, with bicyclic piperazine analogs showing CB₁ agonist IC₅₀ values of approximately 13,000 nM . These CB₁‑active compounds share the indole‑carbonyl‑piperazine core but differ critically in the N‑substituent: the CB₁ agonists feature an indole‑3‑carboxamide linked to an N‑alkyl piperazine, whereas the target compound features an indole‑5‑carbonyl on one piperazine nitrogen and an indole‑3‑propanoyl on the other . This functional divergence—5‑HT₂A antagonism versus CB₁ agonism—arises from the carbonyl attachment position (indole‑5‑carbonyl vs. indole‑3‑carboxamide) and the nature of the second N‑substituent (indole‑3‑propanoyl vs. simple alkyl). In vivo, the CB₁‑active bicyclic piperazine analogs demonstrated antinociceptive activity, whereas the N‑(indolecarbonyl)piperazine series has been profiled in models of psychosis, anxiety, and sleep disorders . These data illustrate that the indole‑carbonyl attachment position and the identity of the second N‑substituent serve as a functional switch that determines which GPCR target (CB₁ vs. 5‑HT₂A) is engaged.

CB1 agonist indole-3-carboxamide functional selectivity GPCR signaling bias chemical biology tool

Application Scenarios for Dual-Indole Piperazine


5-HT₂A Pharmacophore Mapping by Regioisomer

Researchers conducting structure–activity relationship (SAR) studies on indole‑substituted 5‑HT₂A antagonists should use this specific 5‑carbonyl regioisomer, rather than the 6‑carbonyl analog (EVT‑6230338), to systematically probe how the indole‑carbonyl attachment position affects receptor binding geometry. The distinct InChI Keys (WRKAEQBXIVGIRL vs. YBBFFHORMTXIAG) provide unambiguous compound identity verification . Paired testing of the 5‑ and 6‑carbonyl regioisomers in parallel [³H]ketanserin displacement assays, as described in US6838461 Example A1 , can quantify the contribution of the carbonyl position vector to 5‑HT₂A affinity.

Bivalent Ligand Hypothesis Testing

The target compound's unique dual‑indole architecture—indole‑5‑carbonyl plus indole‑3‑propanoyl—makes it suitable for testing whether a second indole moiety can engage an auxiliary binding site on the 5‑HT₂A receptor or a neighboring GPCR in a bivalent binding mode. This hypothesis cannot be tested with mono‑indole reference compounds such as (1H‑indol‑5‑yl)‑(4‑phenethylpiperazin‑1‑yl)methanone . The increased TPSA (65.54 Ų) and additional hydrogen‑bonding capacity relative to mono‑indole comparators provide a testable physicochemical signature for differential membrane permeability and receptor residence time studies.

Functional Selectivity Profiling vs. CB₁ Agonist

Investigators exploring the structural determinants of GPCR functional selectivity between 5‑HT₂A and CB₁ receptors can employ this compound as a 5‑HT₂A‑biased probe. The indole‑5‑carbonyl attachment and indole‑3‑propanoyl N‑substituent jointly confer 5‑HT₂A antagonism, whereas the indole‑3‑carboxamide regioisomeric series (Tierney et al., 2010) produces CB₁ agonism with IC₅₀ ≈ 13,000 nM . Head‑to‑head profiling in both 5‑HT₂A and CB₁ assays using these structurally matched but functionally divergent compounds can illuminate the molecular recognition features that govern pathway‑specific GPCR engagement.

Medicinal Chemistry Hit Expansion

Medicinal chemists seeking to expand the SAR around the N‑(indolecarbonyl)piperazine 5‑HT₂A antagonist core can use this compound as a starting point for derivatization of the indole‑3‑propanoyl side chain. The class‑level 5‑HT₂A antagonism is validated by patents US6838461 and US7084143, with reference congener BDBM50409937 demonstrating Ki = 5.1 nM at 5‑HT₂A . The indole‑3‑propanoyl extension provides a synthetic handle for introducing substituents on the indole ring or modifying the linker length to optimize affinity, selectivity over 5‑HT₂C and D₂ receptors, and pharmacokinetic properties. The explicit exclusion of simpler 5‑substituted analogs from the core patent claims confirms that this extended architecture occupies a distinct and commercially significant chemical space.

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